5-(Benzyloxy)-1,3-benzoxazol-2-amine
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions with benzyl ethers . For instance, the synthesis of some compounds involves the condensation of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .Molecular Structure Analysis
The molecular structure of a compound is typically determined using various spectroscopic techniques such as FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence, mass spectrometry, elemental analysis (CHN), and physical studies (TGA, XRD, molar conductance, melting point) .Chemical Reactions Analysis
The chemical reactions involving similar compounds often include oxidation and reduction reactions . For instance, benzyl ethers can undergo oxidation to form benzoates .Scientific Research Applications
Synthesis of Heterocycles and Organic Compounds
The synthesis of 5-substituted 1-hydroxy-1,2,3-triazoles involves the directed lithiation of 1-(benzyloxy)-1,2,3-triazole, showcasing the use of benzyloxy derivatives in the synthesis of complex organic molecules. This method allows for the introduction of various substituents, offering a versatile pathway for the creation of heterocyclic compounds with potential biological activities (Uhlmann et al., 1997).
Antimicrobial Activities
New 1,2,4-triazole derivatives synthesized from reactions involving compounds related to 5-(benzyloxy)-1,3-benzoxazol-2-amine have shown promising antimicrobial activities. These studies highlight the potential for developing new antimicrobial agents based on benzoxazole derivatives (Bektaş et al., 2007).
Organic Synthesis Methodologies
The benzoxazole moiety acts as a removable directing group in the Ir-catalyzed alkylation of C(sp3)-H bonds adjacent to nitrogen in secondary amines. This finding underscores the utility of benzoxazole derivatives in regioselective organic transformations, offering insights into the development of new synthetic methodologies (Lahm & Opatz, 2014).
Electrocatalytic Applications
An electrochemically promoted coupling of benzoxazoles and amines leading directly to the formation of 2-aminobenzoxazoles demonstrates the application of benzoxazole derivatives in electrocatalysis. This method avoids the use of excess chemical oxidants, simplifying the synthesis process and reducing waste, indicating the potential for green chemistry applications (Gao et al., 2014).
Advanced Material Synthesis
Benzoxazine monomer synthesis via hexahydrotriazine intermediates, involving benzoxazole derivatives, highlights the role of these compounds in the development of novel materials with specific properties. This research contributes to the field of polymer chemistry, offering pathways for creating new polymers with potential applications in various industries (Brunovska et al., 1999).
Safety and Hazards
Properties
IUPAC Name |
5-phenylmethoxy-1,3-benzoxazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c15-14-16-12-8-11(6-7-13(12)18-14)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDHKOOJSSLNSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)OC(=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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